1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-
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Overview
Description
Preparation Methods
1-Pivaloylindole can be synthesized through several methods. One common approach involves the reaction of indole with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-pivaloylindole as the primary product . Another method involves the use of sodium hydride as a base, which facilitates the formation of the pivaloylindole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Pivaloylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Major products formed from these reactions include various substituted indoles and oxindoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Pivaloylindole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: 1-Pivaloylindole is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-pivaloylindole involves its interaction with various molecular targets. The pivaloyl group can influence the reactivity of the indole ring, directing electrophilic substitution reactions to specific positions. This regioselectivity is crucial in the synthesis of complex molecules. Additionally, the compound’s stability under different conditions makes it a valuable intermediate in multi-step synthetic processes .
Comparison with Similar Compounds
1-Pivaloylindole can be compared with other indole derivatives such as:
1-Acetylindole: Similar to 1-pivaloylindole but with an acetyl group instead of a pivaloyl group. It is less sterically hindered and may undergo different reaction pathways.
1-Benzoylindole: Contains a benzoyl group, which can influence the electronic properties of the indole ring differently compared to the pivaloyl group.
1-Tosylindole: Features a tosyl group, commonly used as a protecting group in organic synthesis.
The uniqueness of 1-pivaloylindole lies in its steric bulk and stability, which can be advantageous in specific synthetic applications.
Properties
CAS No. |
70957-04-9 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-indol-1-yl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)14-9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3 |
InChI Key |
DTRSVKLNWUNCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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